![molecular formula C11H9F3O2 B14121584 3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14121584.png)
3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 3-methyl-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic processes. For instance, the use of palladium-catalyzed coupling reactions can be employed to synthesize the desired product with high yield and purity. The reaction conditions are optimized to ensure minimal by-products and efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the prop-2-enoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Biological Activity
3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as a member of the class of α,β-unsaturated carboxylic acids, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry, due to its unique structural features and the presence of the trifluoromethyl group, which enhances its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C11H9F3O2. Its structure includes a propenoic acid moiety and a trifluoromethyl-substituted phenyl ring, which are critical for its biological activity. The trifluoromethyl group is known to influence solubility and reactivity, making it a valuable feature in drug design.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways and interact with specific proteins and enzymes. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : This compound has been shown to inhibit COX enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. This suggests potential anti-inflammatory properties.
- Modulation of NF-kB Pathway : It can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a crucial regulator in immune responses .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting COX enzymes. This action reduces the synthesis of pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by inflammation.
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MICs) . The trifluoromethyl group appears to enhance the efficacy against bacterial strains while maintaining low toxicity to human cells.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
- In Vitro Studies : A study demonstrated that analogs of this compound exhibited significant inhibition of bacterial growth in vitro. The antimicrobial effects were evaluated through time-kill assays and biofilm formation assays .
- Cell Viability Assays : Neuroprotective effects were assessed using PC12 cell cultures subjected to oxygen-glucose deprivation (OGD). Compounds similar to this compound showed protective effects against OGD-induced cell death, indicating potential applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(3-Trifluoromethoxy)phenylprop-2-enoic acid | Trifluoromethoxy group | Enhanced solubility; anti-inflammatory |
3-(4-Fluorophenyl)prop-2-enoic acid | Substituted phenyl ring with fluorine | Different reactivity; potential anti-cancer properties |
3-(2-Methoxyphenyl)prop-2-enoic acid | Lacks trifluoromethyl group | More hydrophilic; lower antimicrobial activity |
Properties
IUPAC Name |
3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEGNYNFWURVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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